molecular formula C21H22Cl2N4O5 B297529 2-(2-{3-[2-(2,3-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide

2-(2-{3-[2-(2,3-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide

Cat. No. B297529
M. Wt: 481.3 g/mol
InChI Key: UDPOYCXKIVNWBO-BRJLIKDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-{3-[2-(2,3-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide, also known as "compound A", is a synthetic compound that has shown promising results in scientific research applications. This compound belongs to the class of hydrazones and has been studied extensively for its potential use in various fields, including medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of compound A is not fully understood. However, it has been suggested that it may induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. It may also inhibit the activity of certain enzymes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Compound A has been shown to have significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation and oxidative stress. It has also been shown to have potential neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using compound A in lab experiments is its potent anticancer activity against a variety of cancer cell lines. It also exhibits anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of using compound A is its relatively low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of compound A. One potential direction is to further investigate its mechanism of action and identify the specific targets it interacts with. Another direction is to optimize its pharmacokinetic properties to improve its bioavailability and efficacy. Additionally, it may be worthwhile to explore its potential use in combination with other anticancer agents to enhance its therapeutic effects. Finally, further studies are needed to evaluate its safety and toxicity profiles in vivo.

Synthesis Methods

The synthesis of compound A involves the reaction of 2-(2-hydrazinyl-2-oxoethyl)benzoic acid with 2,3-dichlorobenzoyl chloride in the presence of triethylamine. The resulting product is then treated with 3-methoxypropylamine and acetic anhydride to obtain the final compound.

Scientific Research Applications

Compound A has been extensively studied for its potential use in various fields, including medicinal chemistry and drug discovery. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, it has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

Product Name

2-(2-{3-[2-(2,3-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide

Molecular Formula

C21H22Cl2N4O5

Molecular Weight

481.3 g/mol

IUPAC Name

N//'-[(E)-[3-[2-(2,3-dichloroanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(3-methoxypropyl)oxamide

InChI

InChI=1S/C21H22Cl2N4O5/c1-31-10-4-9-24-20(29)21(30)27-25-12-14-5-2-6-15(11-14)32-13-18(28)26-17-8-3-7-16(22)19(17)23/h2-3,5-8,11-12H,4,9-10,13H2,1H3,(H,24,29)(H,26,28)(H,27,30)/b25-12+

InChI Key

UDPOYCXKIVNWBO-BRJLIKDPSA-N

Isomeric SMILES

COCCCNC(=O)C(=O)N/N=C/C1=CC(=CC=C1)OCC(=O)NC2=C(C(=CC=C2)Cl)Cl

SMILES

COCCCNC(=O)C(=O)NN=CC1=CC(=CC=C1)OCC(=O)NC2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

COCCCNC(=O)C(=O)NN=CC1=CC(=CC=C1)OCC(=O)NC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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